molecular formula C11H24N2O2 B15399224 2-Ethyl-4-hydroxynonanehydrazide CAS No. 304873-53-8

2-Ethyl-4-hydroxynonanehydrazide

Cat. No.: B15399224
CAS No.: 304873-53-8
M. Wt: 216.32 g/mol
InChI Key: DZQOUXPZELJEIX-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxynonanehydrazide is a hydrazide derivative characterized by a hydroxynonane backbone substituted with an ethyl group at the 2-position. Hydrazides, in general, are critical intermediates in organic synthesis, particularly for constructing heterocyclic systems and bioactive molecules. Hydrazides are typically synthesized via hydrazinolysis of esters or amides, as demonstrated in multiple studies .

Properties

CAS No.

304873-53-8

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

2-ethyl-4-hydroxynonanehydrazide

InChI

InChI=1S/C11H24N2O2/c1-3-5-6-7-10(14)8-9(4-2)11(15)13-12/h9-10,14H,3-8,12H2,1-2H3,(H,13,15)

InChI Key

DZQOUXPZELJEIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(CC)C(=O)NN)O

Origin of Product

United States

Comparison with Similar Compounds

Physical Properties

Melting points and solubility are influenced by substituents:

Compound Melting Point (°C) Key Substituents Solubility Trends Reference
4-Nitrophenylacetic Acid Hydrazide Not specified Nitrophenyl, methylene Moderate in polar solvents
2-(4-Acetamidophenoxy)acetohydrazide 193.5–194.1 Acetamidophenoxy, methylene High in ethanol
2-Ethyl-4-hydroxynonanehydrazide Inferred: 180–190 Hydroxynonane, ethyl Likely polar due to -OH

The hydroxynonane chain in this compound may enhance hydrophilicity compared to aromatic analogs like 4-nitrophenyl derivatives .

Spectral Characteristics

IR and NMR spectra are critical for structural confirmation:

  • IR Peaks :
    • C=O Stretching : 1642–1676 cm⁻¹ (hydrazide and anilide carbonyls) .
    • N-H Stretching : 3190–3322 cm⁻¹ .
  • 1H NMR : Signals for methyl/methylene groups (δ 2.0–2.7 ppm) and aromatic protons (δ 7.0–8.6 ppm) are common in analogs .

Inference for this compound:

  • Expected IR peaks: ~1640 cm⁻¹ (hydrazide C=O) and broad N-H stretches near 3300 cm⁻¹.
  • 1H NMR would show signals for the ethyl group (δ 1.0–1.5 ppm) and hydroxynonane backbone (δ 3.5–4.0 ppm for -OH) .

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